Cyanthoate
Overview
Description
Cyanthoate is an organophosphate insecticide known for its high toxicity to mammals and its effectiveness in controlling sucking and chewing pests such as aphids, spider mites, and thrips . It was first reported in 1961 and has since been considered obsolete in many regions due to its high toxicity and environmental impact . The chemical formula for this compound is C₁₀H₁₉N₂O₄PS, and it functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects .
Preparation Methods
Cyanthoate can be synthesized through various chemical routes. One common method involves the reaction of diethyl phosphorochloridothioate with 2-cyano-N,N-dimethylacetamide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Cyanthoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted phosphorothioates .
Scientific Research Applications
Mechanism of Action
Cyanthoate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons, muscle paralysis, and eventually, neurotoxicity . The molecular targets involved in this mechanism include the active site of acetylcholinesterase and various neural pathways associated with acetylcholine signaling .
Comparison with Similar Compounds
Cyanthoate is similar to other organophosphate insecticides such as malathion, parathion, and chlorpyrifos. it is unique in its specific chemical structure and the presence of a cyano group, which contributes to its high toxicity and distinct reactivity . Compared to malathion and parathion, this compound has a higher affinity for acetylcholinesterase, making it more potent as an inhibitor . Chlorpyrifos, on the other hand, has a broader spectrum of activity but is less toxic to mammals compared to this compound .
Similar Compounds
- Malathion
- Parathion
- Chlorpyrifos
This compound’s unique properties and high toxicity make it a compound of interest in both scientific research and industrial applications, despite its declining use due to safety concerns.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-diethoxyphosphorylsulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2O4PS/c1-5-15-17(14,16-6-2)18-7-9(13)12-10(3,4)8-11/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDJIKFUVRYBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC(=O)NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041807 | |
Record name | Cyanthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3734-95-0 | |
Record name | Cyanthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3734-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanthoate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HX85XB38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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